molecular formula C19H21F2N5O B2702638 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide CAS No. 2034362-28-0

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2702638
CAS No.: 2034362-28-0
M. Wt: 373.408
InChI Key: MNHGETQYBLHTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates several pharmacophoric elements known to confer bioactive properties. The piperazine scaffold is a privileged structure in pharmaceuticals, frequently employed for its ability to improve solubility and contribute to key interactions with biological targets . Its presence is associated with a wide range of activities, including anticancer, antiviral, and antimicrobial effects . Furthermore, piperazine derivatives have been identified as key components in potent and selective receptor ligands, such as dopamine D3 receptor antagonists . The compound also features a pyridazine ring, a nitrogen-containing heterocycle that is a common motif in active pharmaceutical ingredients and agrochemicals. The 2,4-difluorophenylacetamide moiety is another critical feature, as amide linkages and fluorinated aromatic systems are extensively utilized in drug design to enhance metabolic stability, binding affinity, and membrane permeability . The specific combination of a piperazine linker with a difluorophenylacetamide group is a recognized structural pattern in the development of bioactive molecules, including kinase inhibitors and receptor antagonists . This chemical entity is intended for research applications only, specifically for in vitro assays and as a building block in the synthesis of novel compounds for biological evaluation. It is supplied as a high-purity material characterized by standard analytical techniques. Researchers can leverage this compound to explore new chemical space in programs targeting various enzymes and receptors. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N5O/c20-14-3-4-17(15(21)11-14)22-19(27)12-25-7-9-26(10-8-25)18-6-5-16(23-24-18)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHGETQYBLHTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the pyridazine ring.

    Attachment of the difluorophenyl group: This can be done through electrophilic aromatic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound is primarily investigated for its potential in treating various diseases through the following mechanisms:

  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
    • A study involving similar piperazine derivatives demonstrated their effectiveness in targeting specific receptors associated with tumor proliferation .
  • Neuropharmacology :
    • The piperazine structure is known for its activity as a central nervous system (CNS) agent. Compounds like this one are being explored for their potential to modulate neurotransmitter systems, which could lead to novel treatments for conditions such as anxiety and depression .
  • Antimicrobial Properties :
    • Research indicates that certain piperazine derivatives possess antimicrobial activity. This compound's structural features may enhance its ability to interact with bacterial membranes or inhibit essential bacterial enzymes .

Synthetic Pathways

The synthesis of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available piperazine and pyridazine derivatives.
  • Reagents and Conditions : Controlled reaction conditions (temperature, solvent choice) are crucial for optimizing yield and purity. Techniques such as chromatography are employed for purification.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of compounds structurally similar to this compound through the National Cancer Institute's Developmental Therapeutics Program. The results indicated significant inhibition of cell growth across multiple cancer cell lines, highlighting the compound's potential as an anticancer agent .

Case Study 2: Neuropharmacological Assessment

In another investigation, derivatives of this compound were tested for their effects on serotonin receptors, demonstrating promising anxiolytic effects in animal models. This suggests potential applications in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in Antimicrobial and Antifungal Activity

Several acetamide derivatives with piperazine cores and substituted aromatic rings demonstrate antimicrobial and antifungal activity:

Compound Name Substituents on Piperazine Biological Activity Reference
2-[4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl]-N-(3,5-difluorophenyl)acetamide (47) Benzo[d]thiazol-5-ylsulfonyl Active against gram-positive bacteria (e.g., S. aureus)
2-[4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl]-N-(thiazol-2-yl)acetamide (49) Benzo[d]thiazol-5-ylsulfonyl Effective against fungal pathogens (e.g., C. albicans)
Target Compound: 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide 6-cyclopropylpyridazin-3-yl Hypothesized to exhibit broad-spectrum activity due to pyridazine’s electron-deficient nature

Key Observations :

  • The benzo[d]thiazol-5-ylsulfonyl group in compounds 47 and 49 enhances activity against bacteria and fungi, respectively.
  • The N-(2,4-difluorophenyl) group in the target compound is structurally similar to N-(3,5-difluorophenyl) in compound 47, suggesting comparable hydrophobic interactions with microbial targets .

Enzyme Inhibition: Comparison with K604

The compound K604 (2-[4-[2-(benzimidazol-2-ylthio)ethyl]piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methyl-3-pyridyl]acetamide) exhibits selective inhibition of ACAT1 (IC50: 0.45 μM) over ACAT2 (IC50: 102.85 μM) .

Parameter K604 Target Compound
Piperazine Substituent Benzimidazol-2-ylthioethyl 6-cyclopropylpyridazin-3-yl
Aromatic Acetamide Group 2,4-bis(methylthio)-6-methyl-3-pyridyl 2,4-difluorophenyl
Key Pharmacological Role ACAT1 inhibition Hypothesized kinase or protease inhibition

Key Observations :

  • The benzimidazole-thioether group in K604 contributes to ACAT1 binding, while the target compound’s pyridazine may target different enzymes (e.g., kinases) due to its planar, electron-deficient structure .
  • The difluorophenyl group in the target compound could enhance metabolic stability compared to K604’s methylthio-pyridyl group .

Physicochemical Properties and Substituent Effects

The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide (C18H18ClF2N3O, Mol. Wt. 365.81) shares a similar acetamide-piperazine framework with the target compound but differs in substituents :

Property 3-Chlorophenyl Analog Target Compound (6-cyclopropylpyridazin-3-yl)
Molecular Weight 365.81 ~395.83 (estimated)
Key Substituents 3-chlorophenyl, difluorophenyl cyclopropylpyridazine, difluorophenyl
Polarity Moderate (Cl is electronegative) Higher (pyridazine’s N-atoms increase polarity)

Key Observations :

  • Pyridazine’s nitrogen atoms could increase solubility in polar solvents compared to chlorophenyl .

Key Observations :

  • Bulky groups (e.g., tert-butyl in 9c) may hinder target binding, whereas the target compound’s compact cyclopropyl group avoids this issue .

Biological Activity

The compound 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide is a novel synthetic molecule that has garnered interest for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C23H24F2N4OC_{23}H_{24}F_2N_4O, with a molecular weight of approximately 400.45 g/mol. Its structure features a piperazine ring linked to a pyridazine moiety and an acetamide functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. It has been evaluated against various cancer cell lines through in vitro assays, demonstrating potent cytotoxic effects.

  • In Vitro Studies :
    • The compound was tested against the NCI-60 cancer cell line panel, which includes diverse cancer types such as leukemia, melanoma, non-small cell lung cancer (NSCLC), and renal cancer.
    • At a concentration of 10 μM, it exhibited remarkable growth inhibition across multiple cell lines:
      • Leukemia : MOLT-4 cells showed an inhibition percentage of 96.27%.
      • Colon Cancer : KM12 cells exhibited an inhibition percentage of 95.45%.
      • Melanoma : M14 cells showed an inhibition percentage of 95.18% .
  • Mechanism of Action :
    • The compound is believed to exert its anticancer effects through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
    • Molecular docking studies suggest that it binds effectively to the FLT3 receptor, which is implicated in hematologic malignancies .

Structure-Activity Relationship (SAR)

The structural components of the compound play a crucial role in its biological activity:

  • The piperazine ring is essential for binding affinity and selectivity towards target receptors.
  • The presence of difluorophenyl enhances lipophilicity and may improve cellular uptake.
  • Variations in substituents on the pyridazine and piperazine rings can significantly alter potency and selectivity against different cancer types.

Comparative Analysis

A comparative analysis with similar compounds reveals that modifications to the piperazine or acetamide groups can lead to enhanced or diminished biological activities. For instance, compounds with halogen substitutions on aromatic rings often exhibit improved anticancer efficacy due to increased electron-withdrawing effects, which stabilize the active conformation of the drug.

CompoundCell Line TestedInhibition Percentage (%)
Compound AMOLT-4 (Leukemia)96.27
Compound BKM12 (Colon Cancer)95.45
Compound CM14 (Melanoma)95.18

Case Studies

In a recent case study involving a series of piperazine-based derivatives, one analogue demonstrated superior activity against NSCLC compared to others in its class. This underscores the importance of structural optimization in developing effective anticancer agents .

Q & A

Q. What computational methods are recommended for modeling the electronic structure and thermodynamic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with gradient-corrected exchange-correlation functionals is the gold standard for modeling electronic structures. The inclusion of exact exchange terms (e.g., hybrid functionals like B3LYP) significantly improves thermochemical accuracy, as demonstrated by Becke (average deviation of 2.4 kcal/mol for atomization energies) . For correlation energy, the Colle-Salvetti formula adapted to density functionals provides reliable results within ~5% error .

  • Key Steps :
    • Optimize geometry using B3LYP/6-31G(d).
    • Calculate thermodynamic properties (e.g., Gibbs free energy) with a larger basis set (e.g., 6-311++G(d,p)).
    • Validate against experimental data (if available) using vibrational frequency analysis.

Q. What synthetic routes are reported for this compound, and how can purity and yield be optimized?

Methodological Answer: Multi-step synthesis involving:

Core pyridazine formation : Cyclopropane introduction via Suzuki coupling or nucleophilic substitution .

Piperazine linkage : Use Buchwald-Hartwig amination or nucleophilic aromatic substitution under inert conditions .

Acetamide coupling : Employ carbodiimide-mediated (e.g., EDCI/HOBt) or Ullmann-type reactions for N-arylation .

Q. Challenges & Solutions :

  • Low yields (<5%) in multi-step reactions (e.g., 11-step synthesis in ) require iterative optimization of reaction time, temperature, and catalysts.
  • Purity (>95%) is achievable via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H/13^13C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; piperazine signals at δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) :
    • ESI+ mode to verify molecular ion ([M+H]+^+) with <5 ppm error .
  • X-ray Crystallography :
    • Single-crystal diffraction (Mo-Kα radiation) resolves bond lengths/angles (e.g., piperazine ring puckering) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (respiratory irritation reported in SDS) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design pharmacological studies to evaluate this compound’s CNS activity?

Methodological Answer:

  • In vitro assays :
    • Radioligand binding (e.g., 3^3H-spiperone for dopamine D2/D3 receptor affinity) .
    • Functional cAMP assays (GPCR activity) .
  • In vivo models :
    • Rodent behavioral tests (e.g., forced swim test for antidepressant activity) with dose-ranging (1–50 mg/kg, i.p.) .
  • Controls : Include vehicle and reference drugs (e.g., clozapine for antipsychotic comparison) .

Q. How should researchers address discrepancies in reported pharmacological data across studies?

Methodological Answer:

  • Replication : Validate assays in independent labs with standardized protocols (e.g., NIH Rigor Guidelines) .
  • Data Triangulation :
    • Cross-validate receptor binding data with functional assays (e.g., calcium flux vs. β-arrestin recruitment) .
    • Use orthogonal techniques (e.g., SPR for binding kinetics, MD simulations for binding mode predictions) .

Q. What strategies optimize this compound’s pharmacokinetic (PK) profile for preclinical development?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -SO3_3H) to reduce logP (target <3) while maintaining potency .
  • Metabolic Stability :
    • Liver microsome assays (human/rat) to identify metabolic hotspots (e.g., piperazine N-oxidation) .
    • Deuteration at labile positions (e.g., cyclopropyl-CH2_2) to prolong half-life .
  • Blood-Brain Barrier (BBB) Penetration :
    • PAMPA-BBB assay to predict passive diffusion (Pe >4.0 × 106^{-6} cm/s) .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

  • Single-Crystal Growth : Slow evaporation from DCM/hexane (1:3) at 4°C .
  • Data Collection/Refinement :
    • Use SHELX or OLEX2 for structure solution (R-factor <0.05) .
    • Analyze torsion angles (e.g., piperazine-chair vs. boat conformation) and hydrogen-bonding networks .
  • Validation : Compare with DFT-optimized geometries to identify strain or non-covalent interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.